molecular formula C34H36Cl2N8O4 B193991 Itraconazole Impurity C CAS No. 74855-91-7

Itraconazole Impurity C

Cat. No. B193991
CAS RN: 74855-91-7
M. Wt: 691.6 g/mol
InChI Key: JAKXPLQZZCVGBG-NHZFLZHXSA-N
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Description

Itraconazole Impurity C, also known as ITC, is an impurity found in the antifungal drug itraconazole. Itraconazole is a triazole antifungal agent used to treat fungal infections, including those caused by Aspergillus and Candida species. ITC is a metabolite of itraconazole, and is believed to be responsible for the adverse effects associated with the drug.

Scientific Research Applications

1. Characterization and Analysis

  • Spectral Characterization : Spectral characterization of impurities in itraconazole, including Impurity C, utilizes high-performance liquid chromatography (HPLC) and is essential for identifying and understanding the composition of pharmaceutical products (Munigela et al., 2008).
  • Chemometric Optimization : Chemometric methods have been developed to optimize the RP-HPLC method for analyzing itraconazole and its impurities, demonstrating a systematic approach to improve the accuracy and efficiency of pharmaceutical analysis (Kasagić et al., 2013).
  • GC-MS Analysis : The development of a gas chromatography-mass spectrometry method for detecting trace levels of impurities like methane sulfonyl chloride in itraconazole illustrates the advancement in sensitive detection techniques for impurity profiling (Babu et al., 2016).

2. Formulation and Pharmacokinetics

  • Nanosuspension Formulation : Itraconazole IV nanosuspension, which may contain impurities like Impurity C, enhances efficacy through altered pharmacokinetics, providing insights into the impact of formulation on drug performance (Rabinow et al., 2007).
  • Solubility and Dissolution : Research on itraconazole dihydrochloride for solubility and dissolution rate enhancement showcases the importance of understanding how impurities and drug forms interact in pharmaceutical preparations (Tao et al., 2009).

3. Advanced Pharmaceutical Techniques

  • Nanoprecipitation : The study of heat-induced evaporative antisolvent nanoprecipitation (HIEAN) of itraconazole, potentially involving impurity C, highlights innovative methods to enhance drug solubility and bioavailability (Mugheirbi et al., 2014).
  • Solid-State NMR Analysis : Investigation of itraconazole's detailed internal structure through solid-state NMR measurements provides critical insights into the drug's molecular dynamics, which can be influenced by impurities (Dey et al., 2019).

properties

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h3-12,18,22-24,30H,2,13-17,19-21H2,1H3/t30-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKXPLQZZCVGBG-NHZFLZHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512146
Record name 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Itraconazole Impurity C

CAS RN

74855-91-7
Record name 4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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